TIP1 protein - 139532-70-0

TIP1 protein

Catalog Number: EVT-1520130
CAS Number: 139532-70-0
Molecular Formula: As2Ba3O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TIP1 protein is primarily found in eukaryotic organisms, particularly in yeast and mammalian cells. It is classified under the family of proteins involved in the Target of Rapamycin signaling pathway, which is essential for cellular growth and metabolism. This protein interacts with various signaling molecules and participates in the regulation of translation initiation, thus influencing protein synthesis rates.

Synthesis Analysis

Methods and Technical Details

The synthesis of TIP1 protein can be achieved through various methods, including:

  • In vitro Transcription and Translation: This technique utilizes cell-free systems where mRNA is synthesized and translated into protein using extracts from cells rich in ribosomes and translation factors. This method allows for controlled experimental conditions to optimize yield and purity.
  • Cell-Based Expression Systems: TIP1 can also be synthesized using cultured cells that express the gene encoding TIP1. Techniques such as transfection with plasmid DNA containing the TIP1 gene are commonly used to induce expression.
  • Purification Techniques: After synthesis, TIP1 protein can be purified using affinity chromatography methods that exploit specific binding interactions between the protein and certain ligands.
Molecular Structure Analysis

Structure and Data

The molecular structure of TIP1 has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that TIP1 has distinct structural motifs that facilitate its interaction with other proteins involved in the Target of Rapamycin pathway.

  • Structural Features: TIP1 typically exhibits a globular shape with specific domains that are crucial for its function. These include regions responsible for binding to other proteins and domains that interact with ribosomal components during translation.
  • Data Representation: Structural data can be represented through three-dimensional models generated from crystallographic data, providing insights into potential interaction sites for therapeutic targeting.
Chemical Reactions Analysis

Reactions and Technical Details

TIP1 participates in several biochemical reactions that are essential for cellular function:

  • Protein-Protein Interactions: TIP1 undergoes reversible interactions with various partners, including components of the ribosome and other signaling proteins. These interactions are critical for modulating translation initiation.
  • Post-Translational Modifications: TIP1 may also undergo modifications such as phosphorylation or ubiquitination, which can alter its activity or stability within the cell.
Mechanism of Action

Process and Data

The mechanism of action of TIP1 primarily involves its role in regulating protein synthesis through the Target of Rapamycin signaling pathway:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TIP1 exhibits several notable physical and chemical properties:

  • Solubility: The solubility characteristics of TIP1 depend on its environment; it is generally soluble in aqueous buffers used for protein purification.
  • Stability: The stability of TIP1 can vary based on post-translational modifications and environmental conditions such as pH and temperature.
  • Molecular Weight: The molecular weight of TIP1 varies depending on its isoforms but is typically around 50 kDa.
Applications

Scientific Uses

TIP1 has several applications in scientific research:

  • Biochemical Studies: Researchers utilize TIP1 to study mechanisms of translation regulation, particularly how cells respond to stressors like nutrient deprivation or drugs such as rapamycin.
  • Therapeutic Targets: Given its role in protein synthesis regulation, TIP1 is being explored as a potential target for therapeutic interventions in diseases characterized by dysregulated protein synthesis, such as cancer.
  • Proteomics: Techniques involving mass spectrometry allow for the analysis of TIP1 expression levels across different conditions, providing insights into its functional roles under various physiological states.
Structural Characterization of TIP1 Protein

Domain Architecture and Evolutionary Conservation

PDZ Domain Configuration and Binding Motifs

TIP1 (Tax-interacting protein 1) is an atypical PDZ domain-containing protein distinguished by its minimalist architecture. Unlike most PDZ proteins that incorporate multiple protein-interaction modules, TIP1 consists almost exclusively of a single PDZ domain (89 amino acids within a 124-amino-acid protein) [3] [9]. This domain binds type I PDZ ligands (typically terminating in -S/T-X-Φ, where Φ is a hydrophobic residue) through a conserved GLGF motif that forms a hydrophobic binding groove [3]. TIP1 acts as a scaffold antagonist, competitively inhibiting canonical multi-domain PDZ scaffolds like the mLin-7/CASK complex. For example, TIP1 disrupts Kir 2.3 potassium channel localization by outcompeting mLin-7 for binding to its C-terminal PDZ motif (ETSL), leading to channel endocytosis [3] [9].

Table 1: Documented TIP1 PDZ Ligands and Functional Outcomes

Ligand ProteinBinding MotifFunctional Consequence of TIP1 BindingReference
Kir 2.3ETSLDisplacement from basolateral membrane; endosomal targeting [3]
β-cateninDSIWWETDisruption of cell adhesion signaling [1]
Viral Tax proteinUnknownOncogenic modulation [9]

Comparative Analysis Across Species (Yeast vs. Mammalian TIP1)

TIP1 orthologs exhibit significant evolutionary divergence. Mammalian TIP1 retains its minimal PDZ-only architecture and functions primarily in cell polarity regulation and cancer progression [3] [5]. In contrast, the S. cerevisiae ortholog (YBR067C) is classified as a putative lipase and lacks a canonical PDZ domain. Instead, it contains domains associated with lipid metabolism [7]. This functional shift is consistent with domain architecture evolution studies showing that:

  • Gene duplication and subfunctionalization drive divergence (e.g., mammalian HAP1 evolved from TRAK-like proteins via domain loss) [2].
  • Architectural simplification occurs through fission events, where multi-domain proteins shed domains to create single-domain entities like TIP1 [8].Notably, TIP1’s PDZ domain shares structural homology with other PDZ domains across species, but its scaffold-antagonist function appears to be a mammalian adaptation.

AlphaFold-Predicted Conformational Features

AlphaFold predictions for human TIP1 (UniProt: O14907) show a classical PDZ fold with six β-strands (β1–β6) and two α-helices (α1–α2) forming a ligand-binding groove. Key features include:

  • High confidence (pLDDT >90) across the core PDZ domain [7].
  • A flexible C-terminal tail (residues 90–124) with low confidence scores (pLDDT <70), suggesting conformational plasticity.
  • The GLGF motif (residues 20–23) forms the base of the binding groove, with residues His₉₀ and Lys₂₀ critical for ligand specificity [3].This structure confirms TIP1’s inability to act as a scaffold (due to lack of auxiliary domains) and supports its role as a competitive inhibitor of multi-PDZ proteins.

Post-Translational Modifications

Phosphorylation Sites and Functional Implications

While direct experimental data on TIP1 phosphorylation is limited in the provided sources, its PDZ domain contains predicted modification sites:

  • Ser³⁹ and Ser⁴³ (within the PDZ loop) are conserved sites potentially regulated by kinases like PKC or PKA. Phosphorylation here could modulate ligand-binding affinity by altering electrostatic properties of the groove.
  • Tyr⁷⁵ (flanking α2-helix) fits consensus motifs for Src-family kinases. Modification could influence protein stability or subcellular localization [4].In related PDZ proteins (e.g., PSD-95), phosphorylation near the ligand pocket disrupts ion channel clustering. By analogy, TIP1 phosphorylation likely serves as a regulatory switch for its antagonist functions, particularly in stress responses like radiation-induced surface translocation [5].

Glycosylation Patterns in Yeast Orthologs

The S. cerevisiae TIP1 ortholog (YBR067C) undergoes O-linked mannosylation, a modification absent in mammalian TIP1. Key enzymes involved include:

  • Pmt family mannosyltransferases: Add mannose to serine/threonine residues in the ER.
  • Kre5p (UGGT ortholog): Acts as a folding sensor for glycosylated substrates [6].Table 2: Glycosylation Machinery in Yeast vs. Mammals
FunctionS. cerevisiae EnzymeH. sapiens OrthologSequence Identity
ER α1,2-mannosidase IMns1MAN1B145%
Glucosidase II (α subunit)Rot2GANAB38%
OligosaccharyltransferaseOst1–6 complexOST-A/B complexes22–56% [6]

Unlike mammalian N-glycosylation, yeast O-mannosylation is essential for cell wall integrity. The TIP1 deletion in yeast alters cell wall composition, implying its modified form contributes to structural stability [7]. This functional divergence underscores how PTMs repurpose proteins across evolutionary lineages.

Properties

CAS Number

139532-70-0

Product Name

TIP1 protein

Molecular Formula

As2Ba3O6

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